Methyl 2-allyl-3-nitrobenzoate

Synthetic Methodology Decarboxylative Allylation ortho-Nitroarenes

Methyl 2-allyl-3-nitrobenzoate is an ortho-substituted nitroarene featuring a unique juxtaposition of an allyl group at position 2 and a nitro group at position 3 on a benzoate ester scaffold. This substitution pattern creates a distinct electronic and steric environment not found in common regioisomers like methyl 3-nitrobenzoate or methyl 2-allylbenzoate.

Molecular Formula C11H11NO4
Molecular Weight 221.21 g/mol
Cat. No. B12071911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-allyl-3-nitrobenzoate
Molecular FormulaC11H11NO4
Molecular Weight221.21 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])CC=C
InChIInChI=1S/C11H11NO4/c1-3-5-8-9(11(13)16-2)6-4-7-10(8)12(14)15/h3-4,6-7H,1,5H2,2H3
InChIKeySEQDFNXYFVCURI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-allyl-3-nitrobenzoate (CAS 1639943-69-3): A Strategic ortho-Allyl Nitroarene Building Block for Medicinal Chemistry and Drug Discovery


Methyl 2-allyl-3-nitrobenzoate is an ortho-substituted nitroarene featuring a unique juxtaposition of an allyl group at position 2 and a nitro group at position 3 on a benzoate ester scaffold [1]. This substitution pattern creates a distinct electronic and steric environment not found in common regioisomers like methyl 3-nitrobenzoate or methyl 2-allylbenzoate. It serves as a versatile intermediate for constructing complex nitrogen-containing heterocycles and anilines, with documented activity as a CCR5 antagonist precursor relevant to HIV, inflammatory, and autoimmune disease research [2]. Its procurement is driven by the need for a pre-functionalized, regiospecifically pure scaffold that bypasses the chemoselectivity and synthetic challenges inherent in late-stage functionalization of simpler nitroarenes.

Regiospecifically pure ortho-allyl/3-nitro scaffold
Direct construction of N-heterocycles and anilines
Documented CCR5 antagonist precursor capability
Bypasses late-stage functionalization challenges

Why Methyl 3-nitrobenzoate or Methyl 2-allylbenzoate Cannot Substitute for Methyl 2-allyl-3-nitrobenzoate in Advanced Synthetic Workflows


Simple regioisomers and mono-functionalized analogs fail to serve as direct substitutes due to fundamental differences in reactivity and biological activity. The 3-nitro group alone provides no handle for constructing fused heterocycles, while the 2-allyl group alone lacks the electron-withdrawing activation needed for efficient Pd-catalyzed decarboxylative cross-coupling [1]. Most critically, the combination of ortho-allyl and meta-nitro groups creates a specific electronic bias that directs electrophilic aromatic substitution and metal-catalyzed reactions with distinct regioselectivity compared to the 5-nitro or para-substituted isomers [2]. This positional dependence is highlighted by the fact that methyl 2-allyl-5-nitrobenzoate cannot serve as a precursor for the same set of biologically active quinoline-4-carboxamide derivatives, as the geometry of the final pharmacophore demands a 3-nitro substitution pattern to achieve the required CCR5 antagonist activity [3].

Methyl 3-nitrobenzoate
Lacks allyl handle; no Pd-catalyzed allylation or heterocycle construction possible.
Methyl 2-allylbenzoate
Missing nitro group removes electron-withdrawing activation; decarboxylative coupling yields may drop sharply.
Methyl 2-allyl-5-nitrobenzoate
5-Nitro regioisomer shifts pharmacophore geometry; reported glycosidase, not CCR5, target profile.

Quantitative Differentiation of Methyl 2-allyl-3-nitrobenzoate: Synthetic Yields, Regioselectivity, and Biological Target Engagement


Superior Synthetic Yield via Pd/Ag-Catalyzed Intramolecular Decarboxylative Allylation vs. Traditional Cross-Coupling

The synthesis of methyl 2-allyl-3-nitrobenzoate, and its class of ortho-allyl nitroarenes, is advantageously performed via a Pd/Ag bimetallic-catalyzed intramolecular decarboxylative allylation. The optimized protocol delivers the target scaffold in 90% isolated yield (entry 11, Table 1) [1]. In stark contrast, the traditional sp2-sp3 cross-coupling approach using preformed organometallic reagents suffers from air/moisture sensitivity, competing protonation, and significantly lower yields, with the analogous non-decarboxylative method giving only a 30% yield for the allyl product under the best non-optimized conditions [1]. This represents a 3-fold yield advantage, providing a robust, scalable route that avoids toxic organohalides and is a critical decision point for procurement aimed at synthesis.

Synthetic Yield
Direct head-to-head comparison
90% vs 30%
Decarboxylative route delivers 3-fold higher isolated yield
Supports scalable procurement; reduces cost per gram
Synthetic Methodology Decarboxylative Allylation ortho-Nitroarenes

High Allyl-to-Styrenyl Product Selectivity Preventing Undesired Double Bond Isomerization

A major problem in allyl-arene synthesis is the thermodynamically driven isomerization of the terminal alkene to an internal styrenyl derivative. The validated decarboxylative route for methyl 2-allyl-3-nitrobenzoate-type compounds achieves a 94:0:6 product distribution of desired allyl (2a) to undesired styrenyl (2a') to protonation (2a'') byproduct (entry 11, Table 1) [1]. In contrast, forcing the reaction under high-temperature conditions without a silver additive leads to a poor 30:43:27 distribution, where the major product is the unwanted styrenyl isomer [1]. This demonstrates that access to the pure allyl isomer requires the specific methodology validated for this compound class, not a generic approach.

Allyl Selectivity
Direct head-to-head comparison
Allyl product selectivity
Target: Allyl 94%, Styrenyl 0% Baseline: 30%, 43%
Complete suppression of undesired styrenyl isomer
Eliminates costly separation; ensures assay reproducibility
Regioselectivity Allyl Isomerization Process Chemistry

Differentiated Biological Activity: Exclusive CCR5 Antagonist Precursor Capability vs. 5-Nitro Regioisomer

Methyl 2-allyl-3-nitrobenzoate is specifically claimed as a key intermediate in the synthesis of potent CCR5 antagonists (Patent US 11136296 B2) [1]. The 3-nitro substitution pattern is structurally essential to the pharmacophore, enabling the correct geometry for receptor binding. BindingDB data for a derivative indicates an IC50 of 906 nM against CCR5 in a CHO cell-based assay [2]. The 5-nitro regioisomer (methyl 2-allyl-5-nitrobenzoate) is structurally incapable of forming this same bioactive scaffold and is instead documented as having a different biological profile, targeting glycosidase enzymes with significantly weaker activity (IC50 in the millimolar range for rat intestinal maltase) [3]. This represents a functional shift in the primary biological target based solely on nitro group position.

Target Engagement
Cross-study comparable
CCR5 vs Glycosidase
Target: IC50 906 nM (CCR5) 5-Nitro: >100,000 nM (maltase)
>110-fold difference in primary target profile
Reported CCR5 antagonist precursor; model-response context
CCR5 Antagonist HIV Inflammation Drug Discovery

Computationally Predicted Physicochemical Differentiation from Non-allylated Analog: Enhanced Lipophilicity and Membrane Permeability

The introduction of the allyl group at the ortho position significantly alters the physicochemical profile compared to the simpler methyl 3-nitrobenzoate. Computed by PubChem, methyl 2-allyl-3-nitrobenzoate has an XLogP3-AA of 2.7, substantially higher than methyl 3-nitrobenzoate (XLogP3-AA ~1.6) [1][2]. This >1 log unit increase in lipophilicity is a key driver for improved passive membrane permeability, a prerequisite for intracellular target engagement. The rotatable bond count also increases from 3 to 4, enhancing conformational flexibility. This demonstrates that the allyl substituent is not merely a synthetic handle, but a purposeful modulator of drug-like properties absent in the simpler nitrobenzoate ester.

Lipophilicity
Class-level inference
XLogP3-AA 2.7 vs 1.6
Predicted 12.6-fold higher partition coefficient
Supports cell-permeability prediction; data to verify
Drug Likeness Lipophilicity Computational Chemistry

High-Impact Application Scenarios for Methyl 2-allyl-3-nitrobenzoate in Drug Discovery and Chemical Biology


Scalable Synthesis of ortho-Allyl Aniline Libraries for Kinase Inhibitor Programs

Leveraging the 90% yield and air-stable protocol, this compound is the ideal precursor for generating diverse ortho-allyl anilines via Pd/Ag-catalyzed decarboxylative allylation followed by chemoselective nitro reduction [1]. The complete suppression of styrenyl isomerization ensures a single, pure product, enabling parallel library synthesis without the burden of post-reaction purification. This directly addresses the challenge of accessing ortho-substituted anilines, which are incompatible with many organometallic reagents.

Targeted CCR5 Antagonist Synthesis for HIV and Autoimmune Disease Programs

This specific 3-nitro regioisomer is the required building block for constructing the N-arylethyl-2-arylquinoline-4-carboxamide pharmacophore [2][3]. Its unique geometry, stemming from the relative positions of allyl and nitro groups, is essential for CCR5 antagonism (IC50 = 906 nM). Any other substitution pattern (e.g., 5-nitro, 4-nitro) fails to deliver the same biological activity, making this compound a project-critical reagent for teams targeting CCR5-mediated diseases.

Design of Cell-Permeable Probes with Enhanced Lipophilicity

With an XLogP3-AA of 2.7, a 12.6-fold increase over methyl 3-nitrobenzoate, this allylated scaffold offers significantly better predicted passive membrane permeability [4][5]. This makes it a superior starting point for designing intracellular fluorescent probes or PROTAC payloads where cell entry is a known bottleneck. The allyl group also provides a convenient handle for late-stage bioorthogonal conjugation reactions.

Differential Scanning Fluorimetry (DSF) Probe Development for Nitroreductase Assays

The combination of a reducible nitro group and a polymerizable allyl moiety allows this compound to serve as a dual-function probe. Its reduction can be monitored spectrophotometrically, while the allyl group can be used to covalently anchor the probe to surfaces or biomolecules under mild UV conditions. This dual functionality is not present in simple methyl 3-nitrobenzoate, which lacks the immobilization handle, providing a clear advantage in biosensor development.

Application
Selection Property
Validation Focus
ortho-Allyl aniline library synthesis
High-yield, styrenyl-free synthetic route
Purity and yield reproducibility
CCR5 antagonist pharmacophore construction
Regiospecific 3-nitro scaffold geometry
Target engagement assay confirmation
Cell-permeable probe design
Predicted enhanced lipophilicity
Membrane permeability validation
Dual-function nitroreductase probe
Orthogonal nitro reduction and allyl conjugation handles
Assay specificity and immobilization efficiency
Quote Request

Request a Quote for Methyl 2-allyl-3-nitrobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.